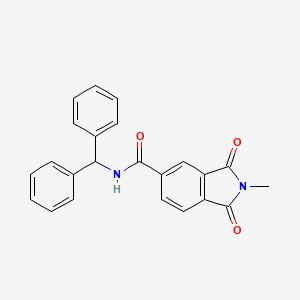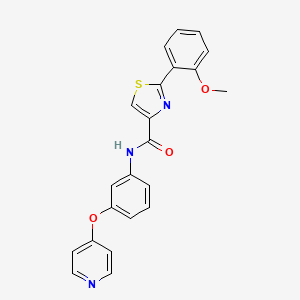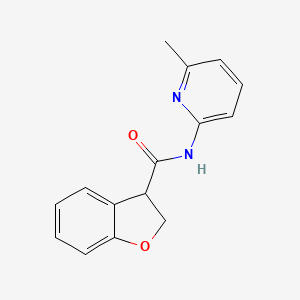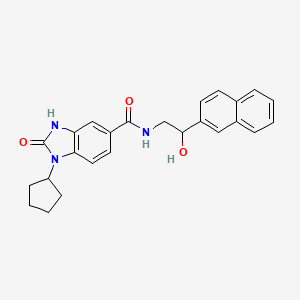![molecular formula C17H23N3O B7562967 1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7562967.png)
1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone, also known as PBD-123, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone is not fully understood. However, it has been suggested that this compound may act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This action may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This effect may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone in lab experiments is its potent anticonvulsant and anxiolytic effects, which make it a useful tool for studying the mechanisms underlying these conditions. Additionally, this compound has been found to be well-tolerated in animal models, making it a safe compound for use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several future directions for the study of 1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone. One potential avenue of research is to further investigate its mechanism of action and how it interacts with the GABA-A receptor. Additionally, further studies could be conducted to explore its potential therapeutic applications in the treatment of epilepsy, anxiety, and depression. Finally, future studies could aim to develop more water-soluble derivatives of this compound to overcome its limitations in lab experiments.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its potent anticonvulsant, anxiolytic, and antidepressant effects make it a useful tool for studying the mechanisms underlying these conditions. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone involves the reaction of 1-(2-bromoethyl)-3-(1-propan-2-ylbenzimidazol-2-yl)piperidine with potassium ethylate in ethanol. This reaction results in the formation of this compound as a white solid with a yield of 60-70%.
Applications De Recherche Scientifique
1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit potent anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been found to have anxiolytic and antidepressant effects in preclinical studies, suggesting its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
1-[3-(1-propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12(2)20-16-9-5-4-8-15(16)18-17(20)14-7-6-10-19(11-14)13(3)21/h4-5,8-9,12,14H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAIEHLVHRVKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CCCN(C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562894.png)


![2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7562914.png)
![N-[2-[5-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]thiophen-2-yl]ethyl]methanesulfonamide](/img/structure/B7562921.png)
![N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B7562923.png)
![(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B7562929.png)
![4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7562943.png)
![N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562961.png)

![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-phenoxybenzamide](/img/structure/B7562980.png)
![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7562987.png)